molecular formula C14H16N2O3S2 B2862563 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851716-69-3

2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2862563
CAS No.: 851716-69-3
M. Wt: 324.41
InChI Key: HCQNWDHOLBVRJK-PFONDFGASA-N
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Description

This compound is a benzothiazole-derived acetamide featuring a 2-methoxyethyl-substituted dihydrobenzothiazolylidene ring and an acetylsulfanyl group. Its structure combines a planar heterocyclic core with a sulfur-containing side chain, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10(17)20-9-13(18)15-14-16(7-8-19-2)11-5-3-4-6-12(11)21-14/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQNWDHOLBVRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of benzothiazole derivatives with varying functional groups.

Scientific Research Applications

2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring may interact with enzymes or receptors, leading to various biological effects. The methoxyethyl group and ethanethioate moiety may also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazole Sulfanyl Acetamides

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent on Acetamide Nitrogen Benzothiazole Modification Molecular Weight (g/mol) Key Functional Groups
2-(Acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide Dihydrobenzothiazolylidene (2-methoxyethyl) Partially saturated ring ~350 (estimated) Acetylsulfanyl, methoxyethyl
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide 2-Methylphenyl Fully aromatic benzothiazole 316.40 Benzothiazolylsulfanyl, methyl
N-(2-Phenylethyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide 2-Phenylethyl Fully aromatic benzothiazole 328.45 Benzothiazolylsulfanyl, phenyl
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-oxo-1,3-benzothiazin-2-ylidene)acetamide Benzothiazin-2-ylidene Benzoxazole (oxygen substitution) ~360 (estimated) Benzoxazolylsulfanyl, ketone
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide 2-Methylphenyl Fused triazolo-benzothiazole ~380 (estimated) Triazolobenzothiazole, methyl

Key Structural and Functional Differences

  • Substituent on Acetamide Nitrogen : The target compound’s dihydrobenzothiazolylidene group with a 2-methoxyethyl chain distinguishes it from analogs with aromatic (e.g., 2-methylphenyl ) or aliphatic (e.g., phenylethyl ) substituents. This substitution likely enhances solubility due to the methoxy group’s polarity .
  • Benzothiazole Core : Unlike fully aromatic benzothiazoles in analogs , the target compound’s partially saturated dihydrobenzothiazolylidene ring may reduce planarity, affecting π-π stacking interactions and binding to hydrophobic targets .

Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to phenyl-substituted analogs like or , which rely on lipophilic interactions.
  • Molecular Weight : At ~350 g/mol, the target compound falls within the typical range for drug-like molecules, similar to analogs .

Biological Activity

The compound 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a derivative of benzothiazole, a class of compounds known for their varied biological activities. This article focuses on the biological activity of this specific compound, examining its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of thiourea with a suitable electrophile. The specific compound can be synthesized through a multi-step process involving the formation of the benzothiazole core followed by the introduction of the acetylsulfanyl and acetamide functionalities.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound under review has shown promise in several biological assays.

Anticancer Activity

Recent studies have highlighted that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one discussed here have demonstrated moderate to excellent activity against cell lines such as NCI-H226 and MDA-MB-231. The mechanism often involves the activation of procaspase-3, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
2-(acetylsulfanyl)-N-[...]NCI-H2260.31Procaspase-3 activation
Similar BenzothiazoleMDA-MB-2310.24Induction of apoptosis
Other DerivativesHT290.92Cell cycle arrest

The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis through the mitochondrial pathway. The activation of procaspase-3 is a critical step in this process, leading to cellular breakdown and death . Structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazole ring enhance this activity.

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial effects against various pathogens. The compound has been tested against Gram-positive bacteria and exhibited moderate inhibitory activity. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2-(acetylsulfanyl)-N-[...]Staphylococcus aureus15 µg/mL
Similar BenzothiazoleEscherichia coli20 µg/mL

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating counterparts .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against clinical isolates of bacteria. The study found that certain modifications increased efficacy against resistant strains .

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